12-chloro-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaene
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Overview
Description
12-chloro-3-oxa-7,9,11-triazatricyclo[64002,6]dodeca-1(8),2(6),4,9,11-pentaene is a complex heterocyclic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-chloro-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaene typically involves multi-step organic reactions. One common method involves the reaction of 2-oxa-7-azaspiro[4.4]nona-3,6,8-trienes with sodium hydroxide . This reaction proceeds under controlled conditions to ensure the formation of the desired tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
12-chloro-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
12-chloro-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 12-chloro-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-7-methyl-3-thia-7,10,11-triazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),4,11-tetraen-9-one
- 3-{12-Oxo-7-thia-9,11-diazatricyclo[6.4.0.0?,?]dodeca-1(8),2(6),9-trien-10-yl}propanoic Acid
Uniqueness
12-chloro-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaene is unique due to its specific tricyclic structure and the presence of a chlorine atom, which imparts distinct chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
12-chloro-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3O/c9-7-5-6-4(1-2-13-6)12-8(5)11-3-10-7/h1-3H,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBLTVZKHMWSCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C1NC3=C2C(=NC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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